molecular formula C22H28N2O5S B2637158 Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234932-32-1

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2637158
M. Wt: 432.54
InChI Key: KSCHJAXIUYPSGY-UHFFFAOYSA-N
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Description

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The compound also has a propoxyphenylsulfonamido group and a carboxylate ester group attached to the piperidine ring.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the piperidine ring. The exact structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring might undergo reactions at the nitrogen atom, the carboxylate ester could be hydrolyzed under acidic or basic conditions, and the sulfonamide group might also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and melting/boiling points would depend on the specific arrangement and types of functional groups present .

Scientific Research Applications

Biological Activity and Receptor Selectivity

A study explored novel (4-piperidin-1-yl)-phenyl sulfonamides, evaluating their activity on the human beta(3)-adrenergic receptor. This research indicated the potential of these compounds as selective human beta(3) agonists, with modifications enhancing their selectivity and potency. Such compounds could be significant in studying receptor-specific drug actions and developing targeted therapies (Hu et al., 2001).

Medicinal Chemistry and Enzyme Inhibition

Another investigation focused on the synthesis and biological evaluation of substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. These findings are crucial for understanding molecular interactions and the development of inhibitors for specific enzymes, contributing to treatments for conditions like myocardial infarction (Oinuma et al., 1991).

Chemical Synthesis and Functionalization

Research on oxindole synthesis via palladium-catalyzed CH functionalization offers insights into advanced synthetic methodologies for creating complex molecules. This work underscores the importance of catalytic processes in efficient and selective chemical synthesis, relevant for producing a variety of pharmacologically active compounds (Magano et al., 2014).

Enzyme Inhibition and Molecular Docking

A study on N'-(Aryl/alkylsulfonamido)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives highlighted their acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities. Molecular docking was used to examine binding interactions with human proteins, demonstrating the compounds' potential as enzyme inhibitors (Khalid et al., 2014).

Analgesic and Neuroleptic Activity

Investigations into 4-phenyl-4-piperidinols and related compounds for their interaction with opioid and dopamine receptors showed a combination of analgesic and neuroleptic activity. This study contributes to the understanding of multi-receptor targeting compounds for developing drugs with combined therapeutic effects (Iorio et al., 1987).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Generally, compounds with similar structures could potentially have bioactive properties, and appropriate safety precautions should be taken when handling them .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceutical applications, and to fully characterize its physical, chemical, and biological properties .

properties

IUPAC Name

phenyl 4-[[(4-propoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-2-16-28-19-8-10-21(11-9-19)30(26,27)23-17-18-12-14-24(15-13-18)22(25)29-20-6-4-3-5-7-20/h3-11,18,23H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCHJAXIUYPSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

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